3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
CAS No.:
Cat. No.: VC15920308
Molecular Formula: C14H20ClN3
Molecular Weight: 265.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20ClN3 |
|---|---|
| Molecular Weight | 265.78 g/mol |
| IUPAC Name | 3-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
| Standard InChI | InChI=1S/C14H19N3.ClH/c1-16-14-5-7-17(8-6-14)11-13-4-2-3-12(9-13)10-15;/h2-4,9,14,16H,5-8,11H2,1H3;1H |
| Standard InChI Key | YJSUJEVSHRRWIC-UHFFFAOYSA-N |
| Canonical SMILES | CNC1CCN(CC1)CC2=CC(=CC=C2)C#N.Cl |
Introduction
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is a complex organic compound featuring a piperidine ring, a benzonitrile moiety, and a methylamino substituent. Its molecular formula is C14H20ClN3, indicating a combination of carbon, hydrogen, chlorine, and nitrogen atoms. This compound is of interest in medicinal chemistry and pharmacological research due to its potential as a lead compound or intermediate in drug development processes.
Synthesis
The synthesis of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves several key steps, although detailed synthesis protocols are not widely documented in the available literature. Generally, such compounds are synthesized through reactions involving piperidine derivatives and benzonitrile precursors, often requiring catalysts or bases to facilitate the coupling reactions.
Biological Activity and Potential Applications
Research into the biological activity of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride focuses on its interactions with specific receptors and enzymes. Preliminary studies suggest that it may modulate biological pathways by binding to certain molecular targets, influencing cellular functions such as proliferation, apoptosis, and signaling pathways. Its potential therapeutic properties are being explored, particularly in relation to neurological disorders and cancer treatment.
| Potential Application | Description |
|---|---|
| Neurological Disorders | Potential therapeutic agent due to its interaction with neural receptors |
| Cancer Treatment | Investigated for its role in modulating cellular proliferation and apoptosis |
Comparison with Similar Compounds
Similar compounds, such as 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride, share structural similarities but differ in the position of the substituent on the benzonitrile ring. These compounds also have applications in medicinal chemistry, often serving as intermediates in drug synthesis.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride | C14H20ClN3 | Not specified |
| 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride | C14H20ClN3 | 265.78 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume